molecular formula C11H19NO B2618501 N-(3-Tert-butylcyclobutyl)prop-2-enamide CAS No. 2224336-35-8

N-(3-Tert-butylcyclobutyl)prop-2-enamide

Cat. No.: B2618501
CAS No.: 2224336-35-8
M. Wt: 181.279
InChI Key: CFSZPXZNTPQNJT-UHFFFAOYSA-N
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Description

N-(3-Tert-butylcyclobutyl)prop-2-enamide is a synthetic amide derivative characterized by a cyclobutyl ring substituted with a bulky tert-butyl group at the 3-position and a propenamide moiety. The cyclobutyl-tert-butyl combination confers significant steric hindrance and lipophilicity, distinguishing it from simpler aryl-substituted prop-2-enamides.

Properties

IUPAC Name

N-(3-tert-butylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-5-10(13)12-9-6-8(7-9)11(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSZPXZNTPQNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Tert-butylcyclobutyl)prop-2-enamide typically involves the reaction of 3-tert-butylcyclobutanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Tert-butylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts such as palladium on carbon, and reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Tert-butylcyclobutyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Tert-butylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: Aryl substituents with electron-withdrawing groups (e.g., Compound 10’s -CF₃ and -F) enhance antimicrobial activity , while phenolic groups (e.g., Moupinamide) favor anti-inflammatory effects .
  • Steric effects : The tert-butyl group in the target compound may hinder binding to enzymes or receptors compared to planar aromatic substituents.

Antimicrobial Activity

  • Compound 10 () : Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy. The -CF₃ and -F groups likely enhance membrane disruption .
  • This compound : Predicted to have moderate antimicrobial activity due to lipophilicity but may lack target specificity due to steric bulk.

Anti-Inflammatory Activity

  • Compound 20 () : Attenuated NF-κB activation via ortho/meta-substituted anilide rings .
  • Moupinamide () and Compound 7 () : Hydroxyl and methoxy groups enable hydrogen bonding with inflammatory targets (e.g., COX-2) .
  • Target compound : Unlikely to show strong anti-inflammatory activity due to the absence of polar substituents.

Acetylcholinesterase Inhibition

  • Bassiamide A () : Demonstrated weak anti-acetylcholinesterase activity despite its complex structure, suggesting that dihydroxyphenyl groups alone are insufficient for strong inhibition .
  • Target compound: No predicted acetylcholinesterase activity due to lack of aromatic π-π interactions or hydrogen-bond donors.

Physicochemical Properties

Lipophilicity (logD₇.₄)

Experimental and in silico logD values for analogs ():

Compound Experimental logD Predicted logD (Consensus)
10 3.8 3.5
11 4.2 4.0
Bassiamide A N/A ~2.5 (estimated)

The target compound’s tert-butyl and cyclobutyl groups suggest a logD >4.5, exceeding most analogs. High lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Solubility and Stability

  • Aryl-substituted analogs (e.g., Compound 10) show moderate solubility in DMSO but poor aqueous stability .
  • The target compound’s aliphatic substituents may further reduce solubility, necessitating formulation optimization.

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